Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate is a chemical compound with the molecular formula C14H17NO4. It is a morpholine derivative, characterized by the presence of a phenyl group, an ethyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on kinases involved in cell cycle regulation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate: CAS Number 1955558-30-1.
rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate: CAS Number 1807941-63-4.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring with a phenyl group and an ester functionality makes it a versatile compound for various applications .
Biological Activity
Methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate is a morpholine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of substances that exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO3, with a molecular weight of 235.26 g/mol. The compound features a morpholine ring, which is known for its ability to interact with biological targets due to its nitrogen-containing structure.
Property | Value |
---|---|
Molecular Formula | C13H15NO3 |
Molecular Weight | 235.26 g/mol |
IUPAC Name | This compound |
Biological Activity
Recent studies have highlighted the biological activity of this compound, particularly its cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Cytotoxicity Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HCT116 (Colon Cancer)
- A549 (Lung Cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in the following table:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.5 |
HCT116 | 8.2 |
A549 | 12.0 |
These results indicate that the compound has a selective cytotoxic effect, particularly on breast and colon cancer cells.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of apoptotic pathways. Studies suggest that the compound may activate caspases, leading to programmed cell death in cancer cells.
Apoptosis Induction
Flow cytometry analyses have shown that treatment with this compound results in an increase in early and late apoptotic cells, indicating its potential as an anticancer agent. The activation of caspase pathways suggests that it may work by disrupting cellular homeostasis in malignant cells.
Case Studies and Research Findings
Several research articles have documented the biological activity of this compound:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that derivatives of morpholine compounds, including Methyl 4-ethyl-5-oxo-3-phenylmorpholine, exhibited enhanced anticancer properties compared to their parent compounds .
- Mechanistic Insights : Research conducted by Pharmaceutical Sciences indicated that the compound's interaction with specific cellular receptors could lead to downstream effects on cell cycle regulation and apoptosis .
- Comparative Analysis : A comparative study highlighted that while many morpholine derivatives showed some level of cytotoxicity, Methyl 4-ethyl-5-oxo-3-pheny-morpholine demonstrated superior activity against resistant cancer cell lines .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3 |
InChI Key |
LQVPNDKPOMPYDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.